molecular formula C13H13NO4S B13146915 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B13146915
M. Wt: 279.31 g/mol
InChI Key: VRTGGVSCKKJSHD-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31 g/mol . This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzaldehyde ring, and a thiazolylmethoxy group at the 4 position. It is primarily used in proteomics research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Thiazole Ring to the Benzaldehyde: The thiazole ring is then attached to the benzaldehyde ring through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

    Reduction: 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in biological applications.

    4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    3,5-Dimethoxybenzaldehyde: Lacks the thiazole ring, limiting its use in proteomics research.

Uniqueness

3,5-Dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy groups and a thiazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C13H13NO4S/c1-16-11-3-9(5-15)4-12(17-2)13(11)18-6-10-7-19-8-14-10/h3-5,7-8H,6H2,1-2H3

InChI Key

VRTGGVSCKKJSHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CSC=N2)OC)C=O

Origin of Product

United States

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